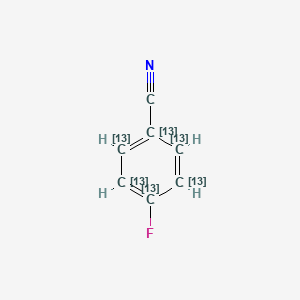

4-Fluorobenzonitrile-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4FN |

|---|---|

Molecular Weight |

127.068 g/mol |

IUPAC Name |

4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile |

InChI |

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1+1,2+1,3+1,4+1,6+1,7+1 |

InChI Key |

AEKVBBNGWBBYLL-ZFJHNFROSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C#N)F |

Canonical SMILES |

C1=CC(=CC=C1C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorobenzonitrile-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzonitrile-¹³C₆, a stable isotope-labeled compound increasingly utilized in advanced scientific research and drug development. This document details its chemical and physical properties, outlines plausible synthetic pathways, presents analytical methodologies for its characterization, and discusses its primary applications, particularly in quantitative analysis.

Introduction

4-Fluorobenzonitrile-¹³C₆ is the isotopically labeled form of 4-fluorobenzonitrile (B33359), where all six carbon atoms of the benzene (B151609) ring are replaced with the stable carbon-13 (¹³C) isotope. This labeling imparts a distinct mass difference compared to the natural abundance compound, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its structural similarity to the unlabeled analog allows it to serve as an ideal internal standard, mimicking the chemical and physical behavior of the analyte of interest during sample preparation and analysis.

Physicochemical Properties

The fundamental properties of 4-Fluorobenzonitrile-¹³C₆ are summarized in the table below. These are based on data from commercial suppliers and extrapolated from the properties of its unlabeled counterpart.

| Property | Value | Reference |

| Chemical Formula | ¹³C₆H₄FN | [1] |

| Molecular Weight | 127.07 g/mol | [1] |

| Isotopic Purity | ≥98% | [2] |

| Appearance | Solid | [2] |

| Melting Point | 32-34 °C (unlabeled) | |

| Boiling Point | 188 °C at 750 mmHg (unlabeled) | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. | [2] |

Synthesis of 4-Fluorobenzonitrile-¹³C₆

Pathway 1: From [¹³C₆]-Bromobenzene via Rosenmund-von Braun Reaction

This pathway utilizes the commercially available [¹³C₆]-bromobenzene and introduces the nitrile functionality via a copper-catalyzed cyanation reaction.

Experimental Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine [¹³C₆]-bromobenzene (1 equivalent) and copper(I) cyanide (1.2 equivalents) in a high-boiling polar solvent such as DMF, NMP, or pyridine.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 150-200 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) until the starting material is consumed.[3][4]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically quenched with an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes. The product is then extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by distillation to yield 4-Fluorobenzonitrile-¹³C₆.

Caption: Synthetic pathway from [¹³C₆]-bromobenzene.

Pathway 2: From [¹³C₆]-Aniline via Sandmeyer Reaction

This alternative route starts with [¹³C₆]-aniline, which is first diazotized and then subjected to a Sandmeyer reaction to introduce the nitrile group. Subsequent fluorination would be required.

Experimental Protocol:

-

Diazotization of [¹³C₆]-Aniline: Dissolve [¹³C₆]-aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water (1.1 equivalents) while maintaining the low temperature to form the corresponding diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of potassium cyanide (KCN). Add the freshly prepared diazonium salt solution to the CuCN solution at low temperature. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting [¹³C₆]-benzonitrile would then need to be fluorinated.

-

Fluorination: Aromatic fluorination can be achieved through various methods, such as electrophilic fluorination or nucleophilic aromatic substitution on a suitably activated precursor. For instance, nitration of [¹³C₆]-benzonitrile followed by reduction and a Balz-Schiemann reaction on the resulting aminobenzonitrile could introduce the fluorine atom at the 4-position.

Caption: Synthetic pathway from [¹³C₆]-aniline.

Analytical Characterization

The identity and purity of 4-Fluorobenzonitrile-¹³C₆ are confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of 4-Fluorobenzonitrile-¹³C₆ is expected to show four signals for the aromatic carbons, consistent with the C₂ symmetry of the molecule. The chemical shifts will be similar to those of the unlabeled compound, but the signals will be significantly more intense due to the 100% abundance of ¹³C at the labeled positions. The carbon atom attached to the fluorine will exhibit a large one-bond ¹³C-¹⁹F coupling constant.

Reference ¹³C NMR Data for unlabeled 4-Fluorobenzonitrile (in CDCl₃): [5][6]

| Carbon Atom | Chemical Shift (ppm) |

| C-CN | ~118 |

| C-F | ~165 (d, ¹JCF ≈ 255 Hz) |

| C-ortho to F | ~116 (d, ²JCF ≈ 22 Hz) |

| C-meta to F | ~134 (d, ³JCF ≈ 9 Hz) |

| CN | ~118 |

¹H NMR: The ¹H NMR spectrum will show two doublets in the aromatic region, corresponding to the protons ortho and meta to the fluorine atom. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of 4-Fluorobenzonitrile-¹³C₆.

Expected Molecular Ion: The molecular ion peak ([M]⁺) in the mass spectrum should appear at m/z 127, which is 6 mass units higher than the molecular ion of the unlabeled compound (m/z 121).[7]

Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of unlabeled 4-fluorobenzonitrile. Common fragmentation pathways in aromatic nitriles involve the loss of HCN or the cyano radical. The masses of the resulting fragment ions will be shifted by +6 units due to the ¹³C labeling of the aromatic ring.

Applications in Research and Drug Development

The primary application of 4-Fluorobenzonitrile-¹³C₆ is as an internal standard in quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Use as an Internal Standard in LC-MS/MS Analysis:

In drug metabolism and pharmacokinetic (DMPK) studies, the concentration of a drug candidate or its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) needs to be accurately determined. Stable isotope-labeled internal standards are considered the "gold standard" for such analyses.

Experimental Protocol for a Generic LC-MS/MS Quantification Assay:

-

Sample Preparation: A known amount of 4-Fluorobenzonitrile-¹³C₆ (the internal standard) is spiked into the biological matrix sample containing the unlabeled analyte (4-fluorobenzonitrile or a structurally similar compound).

-

Extraction: The analyte and the internal standard are extracted from the biological matrix using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC Separation: The extracted sample is injected into a liquid chromatograph, where the analyte and the internal standard are separated from other matrix components on a suitable HPLC or UPLC column. Due to their nearly identical physicochemical properties, the analyte and the internal standard will have very similar retention times.

-

MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM mode).

-

Analyte Transition: e.g., m/z 122 → fragment ion

-

Internal Standard Transition: e.g., m/z 128 → corresponding fragment ion

-

-

Quantification: The concentration of the analyte in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. The use of the isotopically labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

4-Fluorobenzonitrile-¹³C₆ is a valuable analytical tool for researchers in the pharmaceutical and chemical industries. Its utility as an internal standard in mass spectrometry-based bioanalysis enables the accurate and precise quantification of 4-fluorobenzonitrile and related compounds in complex biological matrices. The synthetic pathways outlined in this guide provide a framework for its preparation, and the analytical data serves as a benchmark for its characterization. As the demand for highly accurate quantitative methods in drug development and other scientific disciplines continues to grow, the importance of stable isotope-labeled compounds like 4-Fluorobenzonitrile-¹³C₆ will undoubtedly increase.

References

- 1. This compound|BLD Pharm [bldpharm.com]

- 2. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 5. 4-Fluorobenzonitrile(1194-02-1) 13C NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Benzonitrile, 4-fluoro- [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Properties of 4-Fluorobenzonitrile-¹³C₆

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and relevant experimental protocols for 4-Fluorobenzonitrile-¹³C₆. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. While much of the detailed experimental data pertains to its unlabeled counterpart, 4-Fluorobenzonitrile (B33359), this guide contextualizes this information for the ¹³C₆-labeled variant, highlighting its primary applications as an internal standard and tracer in metabolic and pharmacokinetic studies.

Physicochemical Properties

4-Fluorobenzonitrile-¹³C₆ is a stable, isotopically labeled form of 4-fluorobenzonitrile where the six carbon atoms of the benzene (B151609) ring are replaced with the carbon-13 isotope. This labeling minimally affects the chemical reactivity but significantly alters the molecular weight, providing a distinct mass spectrometric signature crucial for its use in quantitative analysis. The physical properties are largely comparable to the unlabeled compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | ¹³C₆H₄FN | [1] |

| Appearance | White crystalline solid or colorless to yellow liquid | [2][3][4] |

| Molecular Weight | 127.10 g/mol (for ¹³C₆ variant) | (Calculated based on isotopic enrichment) |

| Melting Point | 32-34 °C | [2][3][4] |

| Boiling Point | 188 °C at 750 mmHg | [2][4][5] |

| Flash Point | 65 °C (149 °F) - closed cup | [4] |

| Solubility | Soluble in organic solvents such as DMSO, ethanol (B145695), DMF, chloroform, and ethyl acetate. Insoluble in water. | [1][3][5] |

| Purity | Typically ≥99% (GC) | [2] |

Spectroscopic Data

The primary difference in the spectroscopic data for 4-Fluorobenzonitrile-¹³C₆ compared to the unlabeled compound is observed in the ¹³C NMR and Mass Spectrometry data due to the isotopic labeling.

Table 2: Spectroscopic Data

| Spectrum Type | Description | Reference |

| ¹³C NMR | The ¹³C NMR spectrum will show signals corresponding to the labeled benzene ring carbons with coupling to ¹⁹F. The chemical shifts will be similar to the unlabeled compound, but the signal intensities will be significantly enhanced. | [6][7][8] |

| ¹H NMR | The proton NMR spectrum is expected to be similar to the unlabeled compound, showing signals for the aromatic protons with coupling to the adjacent fluorine atom. | [6][7] |

| Mass Spectrometry (MS) | The molecular ion peak will be observed at a higher m/z value corresponding to the increased molecular weight of the ¹³C₆-labeled compound. | [7] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to be very similar to the unlabeled compound, showing characteristic peaks for the nitrile (C≡N) and C-F stretching vibrations. | [7] |

Experimental Protocols

3.1. Synthesis of 4-Fluorobenzonitrile

While specific synthesis protocols for the ¹³C₆-labeled version are proprietary to the manufacturers, the general synthetic routes for 4-fluorobenzonitrile typically involve nucleophilic aromatic substitution. One common method is the fluorination of 4-chlorobenzonitrile (B146240).

-

Reaction: 4-chlorobenzonitrile is reacted with a fluoride (B91410) source, such as potassium fluoride (KF), in a high-boiling aprotic polar solvent like 1,3-dimethyl-2-imidazolidone (DMI) or tetramethylene sulfone.

-

Catalyst: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, may be used to enhance the reaction rate.[9]

-

Conditions: The reaction is typically carried out at elevated temperatures, for instance, 260-285 °C.[10][11]

-

Purification: The product is isolated and purified by distillation or crystallization.

A generalized workflow for this synthesis is depicted below.

3.2. In Vitro and In Vivo Formulation

For experimental use, particularly in biological systems, proper formulation is crucial.

-

In Vitro Solubility: To prepare solutions for in vitro assays, 4-Fluorobenzonitrile-¹³C₆ can be dissolved in organic solvents like DMSO.[1] If solubility is an issue, other solvents such as ethanol or DMF can be tested.[1]

-

In Vivo Formulation: For animal studies, several formulations can be prepared depending on the route of administration.

-

Injectable Formulations:

-

Oral Formulations:

-

Suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) sodium in water.[1]

-

Dissolution in PEG400.[1]

-

-

Applications in Research and Drug Development

The primary application of 4-Fluorobenzonitrile-¹³C₆ is as an internal standard in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS). Its use is critical in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of a fluorobenzonitrile-containing drug candidate.

The workflow for a typical pharmacokinetic study using a ¹³C-labeled compound is illustrated below.

4-Fluorobenzonitrile itself is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[2][3][12] The fluorine atom can enhance properties such as lipophilicity and metabolic stability, which are desirable in drug design.[2]

Safety and Handling

The safety profile of 4-Fluorobenzonitrile-¹³C₆ is expected to be the same as the unlabeled compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[13][14]

Table 3: Hazard Information

| Hazard Statement | GHS Classification |

| H228: Flammable solid | Flammable solids, Category 1 |

| H302: Harmful if swallowed | Acute toxicity, Oral, Category 4 |

| H312: Harmful in contact with skin | Acute toxicity, Dermal, Category 4 |

| H332: Harmful if inhaled | Acute toxicity, Inhalation, Category 4 |

| H315: Causes skin irritation | Skin corrosion/irritation, Category 2 |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation, Category 2 |

Data from PubChem and Fisher Scientific for 4-Fluorobenzonitrile.[7][13]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13][15]

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[13][14]

-

Keep away from heat, sparks, and open flames.[13]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

First Aid Measures:

-

In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes.[14]

-

In case of contact with skin: Wash off immediately with plenty of water.[14]

-

If inhaled: Move the person to fresh air.[14]

-

If swallowed: Rinse mouth with water.[14] In all cases of exposure, seek medical attention if symptoms persist.[14]

References

- 1. 4-Fluorobenzonitrile-13C6 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Fluorobenzonitrile 99 1194-02-1 [sigmaaldrich.com]

- 5. 4-Fluorobenzonitrile CAS#: 1194-02-1 [m.chemicalbook.com]

- 6. 4-Fluorobenzonitrile(1194-02-1) 13C NMR spectrum [chemicalbook.com]

- 7. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 10. CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Purification of 4-Fluorobenzonitrile-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-Fluorobenzonitrile-¹³C₆, a stable isotope-labeled compound valuable as an internal standard in pharmacokinetic studies and as a tracer in metabolic research. The guide details the multi-step synthesis starting from the readily available Benzene-¹³C₆, followed by purification protocols and expected analytical data.

Synthetic Pathway Overview

The synthesis of 4-Fluorobenzonitrile-¹³C₆ is a multi-step process designed for high isotopic incorporation and good overall yield. The pathway commences with the nitration of Benzene-¹³C₆, followed by reduction of the nitro group to an amine. The amino group is then protected to allow for regioselective fluorination. Subsequent deprotection and a Sandmeyer cyanation yield the final product.

Figure 1: Synthetic workflow for 4-Fluorobenzonitrile-¹³C₆.

Experimental Protocols

Step 1: Nitration of Benzene-¹³C₆ to Nitrobenzene-¹³C₆

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 2.5 equiv.) to 0 °C in an ice bath.

-

Slowly add Benzene-¹³C₆ (1.0 equiv.) to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.2 equiv.) and concentrated sulfuric acid (1.2 equiv.) and cool it to 0 °C.

-

Add the cold nitrating mixture dropwise to the benzene-sulfuric acid mixture, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield Nitrobenzene-¹³C₆.

Step 2: Reduction of Nitrobenzene-¹³C₆ to Aniline-¹³C₆

Methodology:

-

To a solution of Nitrobenzene-¹³C₆ (1.0 equiv.) in ethanol (B145695) or methanol, add iron powder (Fe, 5.0 equiv.) and concentrated hydrochloric acid (HCl, 0.5 equiv.).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide (B78521).

-

Extract the product, Aniline-¹³C₆, with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Acetylation of Aniline-¹³C₆ to Acetanilide-¹³C₆

Methodology:

-

Dissolve Aniline-¹³C₆ (1.0 equiv.) in glacial acetic acid.

-

Add acetic anhydride (1.1 equiv.) to the solution.

-

Heat the mixture gently for a short period, then allow it to cool.

-

Pour the reaction mixture into cold water to precipitate the Acetanilide-¹³C₆.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step 4: Fluorination of Acetanilide-¹³C₆ to 4-Fluoroacetanilide-¹³C₆

Methodology:

-

Dissolve Acetanilide-¹³C₆ (1.0 equiv.) in a suitable solvent such as acetonitrile.

-

Add an electrophilic fluorinating agent, for example, Selectfluor® (1.1 equiv.).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-Fluoroacetanilide-¹³C₆.

Step 5: Deprotection of 4-Fluoroacetanilide-¹³C₆ to 4-Fluoroaniline-¹³C₆

Methodology:

-

Reflux the crude 4-Fluoroacetanilide-¹³C₆ (1.0 equiv.) in an aqueous solution of hydrochloric acid.

-

Monitor the hydrolysis by TLC until completion.

-

Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the 4-Fluoroaniline-¹³C₆.

-

Extract the product with an organic solvent, wash with water, and dry the organic layer.

-

Remove the solvent under reduced pressure to obtain 4-Fluoroaniline-¹³C₆.

Step 6: Diazotization and Sandmeyer Cyanation of 4-Fluoroaniline-¹³C₆

Methodology:

-

Dissolve 4-Fluoroaniline-¹³C₆ (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.1 equiv.) while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equiv.) and potassium cyanide (KCN, 1.2 equiv.) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the 4-Fluorobenzonitrile-¹³C₆ with an organic solvent (e.g., toluene (B28343) or diethyl ether).

-

Wash the organic extract with water, sodium hydroxide solution, and brine.

-

Dry the organic layer and remove the solvent to yield the crude product.

Purification

The crude 4-Fluorobenzonitrile-¹³C₆ can be purified by one of the following methods:

-

Vacuum Distillation: This is a suitable method for purifying liquid benzonitriles.[1][2] The crude product is distilled under reduced pressure to separate it from non-volatile impurities.

-

Recrystallization: If the product is a solid or can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to achieve high purity.[2] The impure solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Quantitative Data

The following table summarizes the expected yields and purity for the synthesis of 4-Fluorobenzonitrile-¹³C₆. These values are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Typical Yield (%) | Purity (%) | Isotopic Enrichment (atom % ¹³C) |

| 1 | Nitration | 85-95 | >95 | >99 |

| 2 | Reduction | 80-90 | >98 | >99 |

| 3 | Acetylation | 90-98 | >98 | >99 |

| 4 | Fluorination | 60-75 | >95 | >99 |

| 5 | Deprotection | 85-95 | >98 | >99 |

| 6 | Sandmeyer Cyanation | 70-85 | >97 | >99 |

| Overall (from Benzene-¹³C₆) | 25-45 | >99 (post-purification) | >99 |

Note: Yields are based on literature values for similar non-labeled reactions. Isotopic enrichment is dependent on the starting Benzene-¹³C₆.

Logical Relationships in the Sandmeyer Reaction

The core of the final synthetic step involves the conversion of a diazonium salt to the desired nitrile. This process is a classic example of a Sandmeyer reaction.

Figure 2: Key steps in the Sandmeyer cyanation of 4-Fluoroaniline-¹³C₆.

This guide provides a comprehensive framework for the synthesis and purification of 4-Fluorobenzonitrile-¹³C₆. Researchers are advised to adapt and optimize these protocols based on their specific laboratory conditions and available resources. Standard laboratory safety procedures should be followed at all times, particularly when handling hazardous reagents such as nitric acid, cyanides, and organic solvents.

References

A Technical Guide to 4-Fluorobenzonitrile-¹³C₆: Properties, Synthesis, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzonitrile-¹³C₆, an isotopically labeled compound of significant interest in advanced scientific research and pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, synthesis, and key applications, with a focus on its role as a tracer and internal standard in metabolic and pharmacokinetic studies.

Chemical and Physical Properties

4-Fluorobenzonitrile-¹³C₆ is a stable isotope-labeled version of 4-Fluorobenzonitrile, where the six carbon atoms of the benzene (B151609) ring are replaced with Carbon-13 isotopes. This labeling provides a distinct mass signature, making it an invaluable tool for quantitative analysis in complex biological matrices. While a specific CAS number for the ¹³C₆ isotopologue is not consistently cited in public databases, the CAS number for the unlabeled parent compound is 1194-02-1.[1][2][3]

The key quantitative data for both the labeled and unlabeled compounds are summarized in the table below for easy comparison.

| Property | 4-Fluorobenzonitrile | 4-Fluorobenzonitrile-¹³C₆ |

| CAS Number | 1194-02-1[2][3] | Not consistently available |

| Molecular Formula | C₇H₄FN[1][3] | ¹³C₆C H₄FN[4] |

| Molecular Weight | 121.11 g/mol [1][3] | 127.07 g/mol [5] |

| Appearance | White crystalline solid[6] | Solid at room temperature[4] |

| Melting Point | 32-34°C[6] | Not specified |

| Boiling Point | 188°C[6] | Not specified |

| Purity | ≥99.0% (by GC)[6] | Not specified |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of 4-Fluorobenzonitrile. For the unlabeled compound, extensive spectral data is available:

-

¹³C NMR : Spectra are well-documented and used for structural confirmation.[1][7][8]

-

¹H NMR : Provides information on the aromatic protons.[1]

-

¹⁹F NMR : Characterizes the fluorine atom on the benzene ring.[1]

-

FTIR Spectroscopy : A characteristic absorption band for the nitrile group (–C≡N) appears near 2230 cm⁻¹.[9] The C-F stretching mode is typically observed around 1294 cm⁻¹, while aromatic C-H stretching vibrations are found in the 3100-3000 cm⁻¹ range.[9]

-

Mass Spectrometry (MS) : Used for molecular weight determination.[1]

For 4-Fluorobenzonitrile-¹³C₆, the primary difference in its mass spectrum would be the molecular ion peak shifted by +6 m/z units compared to the unlabeled compound, providing a clear distinction for quantification.

Synthesis Overview

The synthesis of unlabeled 4-Fluorobenzonitrile can be achieved through several methods, including the fluorination of 4-chlorobenzonitrile (B146240).[10] A common laboratory-scale synthesis involves the reaction of 4-chlorobenzonitrile with potassium fluoride (B91410) in a non-polar solvent like 1,3-dimethyl-2-imidazolidone (DMI).[10] Transition-metal catalyzed cyano-functionalization of aryl halides is another powerful method for its synthesis.[9]

To synthesize 4-Fluorobenzonitrile-¹³C₆, the same synthetic routes can be employed, starting with a ¹³C-labeled precursor, such as 4-chloroaniline-¹³C₆, which would be converted to the corresponding benzonitrile.

Applications in Research and Drug Development

Unlabeled 4-Fluorobenzonitrile is a versatile building block in organic synthesis with wide-ranging applications:

-

Pharmaceuticals : It serves as a key intermediate in the synthesis of various drugs, particularly anti-inflammatory and analgesic agents.[11] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[11][12]

-

Agrochemicals : It is used in the formulation of effective pesticides and herbicides.[11][12]

-

Material Science : The compound is utilized in the production of organic semiconductors, dyes, pigments, and specialty polymers for devices like organic light-emitting diodes (OLEDs).[9][11]

4-Fluorobenzonitrile-¹³C₆ is primarily used in applications where precise quantification is essential:

-

Pharmacokinetic Studies : As a stable isotope-labeled internal standard, it allows for accurate quantification of the unlabeled drug candidate in biological samples (e.g., plasma, urine) using LC-MS/MS. This is crucial for determining absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Metabolic Tracing : In drug development, stable heavy isotopes are used as tracers to follow the metabolic fate of a compound throughout the development process.[4] The ¹³C₆ labeling helps to identify and quantify metabolites, providing insights into the biotransformation pathways of the parent molecule.

Experimental Protocols

Example Protocol: Nickel-Mediated C–CN Bond Activation of 4-Fluorobenzonitrile

This protocol describes the reaction of 4-Fluorobenzonitrile with a zerovalent nickel complex, leading to the activation of the carbon-cyano bond. This type of reaction is fundamental in organometallic chemistry and has applications in the functionalization of nitriles.

Materials:

-

4-Fluorobenzonitrile

-

Nickel complex: [Ni(dippe)(μ-H)]₂ (dippe = 1,2-bis(diisopropylphosphino)ethane)

-

Anhydrous THF-d₈ (for NMR analysis)

-

NMR tubes suitable for heating

-

Inert atmosphere glovebox

Procedure:

-

Inside an inert atmosphere glovebox, dissolve the nickel complex [Ni(dippe)(μ-H)]₂ in anhydrous THF-d₈ in an NMR tube.

-

Add an equimolar amount of 4-Fluorobenzonitrile to the solution.

-

Seal the NMR tube and remove it from the glovebox.

-

Acquire an initial ³¹P{¹H} NMR spectrum at room temperature to observe the formation of the initial η²-nitrile complex, (dippe)Ni(η²-4-F-C₆H₄CN).[13] The expected signal is a pair of doublets.[13]

-

Heat the NMR tube solution to 70°C.[13]

-

Monitor the reaction progress periodically by ³¹P{¹H} NMR spectroscopy.

-

Observe the conversion of the initial complex to the C–CN bond activation product, (dippe)Ni(4-F-C₆H₄)(CN).[13] This product will exhibit a different pair of doublets in the ³¹P{¹H} NMR spectrum.[13]

-

The reaction is considered complete when the signals for the starting complex have been predominantly replaced by the signals of the product.[13]

This experiment demonstrates the reactivity of the nitrile group and the adjacent C-C bond, a key aspect of its chemistry that is exploited in more complex syntheses.

Visualization of Reaction Pathway

The following diagram illustrates the workflow for the nickel-mediated C–CN bond activation.

Caption: Workflow of Nickel-Mediated C-CN Bond Activation.

Safety and Handling

Unlabeled 4-Fluorobenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[2] All work should be conducted in a well-ventilated fume hood. As an isotopically labeled compound, 4-Fluorobenzonitrile-¹³C₆ should be handled with the same precautions as its unlabeled counterpart.

References

- 1. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 4-Fluorobenzonitrile 99 1194-02-1 [sigmaaldrich.com]

- 4. 4-Fluorobenzonitrile-13C6 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 5. This compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Fluorobenzonitrile(1194-02-1) 13C NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 4-Fluorobenzonitrile | High-Purity Reagent | RUO [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

A Deep Dive into 13C Isotopic Labeling: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds within biological systems.[1] By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts, researchers can follow the journey of molecules through complex biochemical pathways.[2][3] This in-depth technical guide focuses on the principles, experimental methodologies, and applications of Carbon-13 (13C) isotopic labeling, a cornerstone of metabolic research and a critical tool in drug development.[1][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this technology to gain quantitative insights into cellular metabolism.

Core Principles of 13C Isotopic Labeling

The fundamental principle of 13C isotopic labeling lies in providing a biological system with a substrate, such as glucose or glutamine, where one or more 12C atoms have been replaced with 13C atoms.[1] Cells take up this "heavy" substrate and utilize it in their metabolic pathways. As the 13C-labeled carbons are processed through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, they are incorporated into a wide array of downstream metabolites.[2][5]

Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the incorporation of 13C into these metabolites.[1][6] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio; the addition of 13C neutrons results in a predictable mass shift, allowing for the differentiation of labeled and unlabeled molecules.[1] This enables the tracing of metabolic pathways and the quantification of the rate of metabolic reactions, a practice known as metabolic flux analysis (MFA).[1][7]

Key Methodologies and Applications

Two prominent methodologies that utilize 13C labeling are Metabolic Flux Analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is considered the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[1] By tracking the distribution of 13C from a labeled substrate throughout the metabolic network, MFA provides a detailed map of cellular metabolism.[1] This is invaluable for understanding how disease states, such as cancer, or the introduction of a drug, can alter metabolic pathways.[1][8]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique in quantitative proteomics. It involves growing two populations of cells in media that are identical except for the inclusion of "light" (e.g., 12C) or "heavy" (e.g., 13C-labeled) essential amino acids in one of the media.[1] After experimental treatment, the protein lysates from the two cell populations are mixed, and the relative abundance of proteins is determined by mass spectrometry.

Experimental Protocols

The successful implementation of 13C labeling experiments requires meticulous planning and execution. Below are detailed methodologies for a steady-state 13C-MFA experiment.

Experimental Design: Steady-State 13C-MFA

Objective: To quantify the metabolic fluxes through central carbon metabolism in cultured mammalian cells at a metabolic and isotopic steady state.

Materials:

-

Cell line of interest

-

Culture medium deficient in the chosen carbon source (e.g., glucose-free DMEM)

-

13C-labeled substrate (e.g., [U-13C6]glucose)

-

Standard cell culture reagents and equipment

-

Methanol, water, and chloroform (B151607) for metabolite extraction

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

-

Cell Culture and Labeling:

-

Seed cells in multi-well plates and grow to the desired confluency in standard culture medium.

-

To initiate labeling, aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the pre-warmed 13C-labeling medium.

-

Incubate the cells for a sufficient duration to achieve both metabolic and isotopic steady state. This is a critical step and should be determined empirically for the specific cell line and experimental conditions, but is often in the range of 18-24 hours.[5]

-

-

Metabolite Extraction:

-

Quench metabolism rapidly to prevent further enzymatic activity. This is typically achieved by aspirating the medium and adding a cold extraction solvent, such as 80% methanol, to the cells.

-

Incubate the plates at -80°C for at least 15 minutes to precipitate proteins.

-

Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Perform a phase separation by adding water and chloroform to the extract. The polar metabolites will remain in the aqueous phase.

-

Centrifuge to separate the phases and collect the upper aqueous layer containing the polar metabolites.

-

-

Sample Analysis by Mass Spectrometry:

-

Dry the metabolite extract, typically using a speed vacuum concentrator.

-

Derivatize the dried metabolites to increase their volatility for GC-MS analysis.

-

Analyze the derivatized samples using GC-MS or LC-MS to determine the mass isotopologue distributions (MIDs) of the metabolites of interest.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of 13C.

-

Use the corrected MIDs and a stoichiometric model of the metabolic network to calculate the intracellular fluxes using specialized software such as Metran, INCA, or OpenFLUX2.[9]

-

Data Presentation

Quantitative data from 13C labeling experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Mass Isotopologue Distribution (MID) of Key Metabolites in Response to Drug Treatment. This table shows hypothetical MID data for several key metabolites from cancer cells grown with [U-13C6]glucose, with and without a targeted drug treatment. The data represents the fractional abundance of each isotopologue (M+n, where n is the number of 13C atoms).

| Metabolite | Isotopologue | Control (%) | Drug Treated (%) |

| Pyruvate | M+0 | 10 | 15 |

| M+1 | 5 | 7 | |

| M+2 | 5 | 8 | |

| M+3 | 80 | 70 | |

| Lactate | M+0 | 12 | 18 |

| M+1 | 4 | 6 | |

| M+2 | 4 | 7 | |

| M+3 | 80 | 69 | |

| Citrate | M+0 | 15 | 25 |

| M+1 | 5 | 8 | |

| M+2 | 30 | 20 | |

| M+3 | 5 | 7 | |

| M+4 | 40 | 30 | |

| M+5 | 5 | 10 |

Table 2: Metabolic Fluxes in Central Carbon Metabolism. This table summarizes the calculated metabolic fluxes for the same hypothetical experiment, normalized to the glucose uptake rate. The data illustrates how a drug can alter the flow of carbon through key metabolic pathways.

| Metabolic Flux | Control (Normalized) | Drug Treated (Normalized) | Fold Change |

| Glucose Uptake | 100 | 90 | -0.10 |

| Glycolysis (Pyruvate production) | 85 | 70 | -0.18 |

| Lactate Secretion | 70 | 60 | -0.14 |

| Pentose Phosphate Pathway | 10 | 15 | +0.50 |

| TCA Cycle (Citrate synthase) | 30 | 20 | -0.33 |

| Anaplerosis (Pyruvate carboxylase) | 5 | 8 | +0.60 |

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams are generated using the Graphviz DOT language.

Caption: Central Carbon Metabolism Pathways.

Caption: 13C-MFA Experimental Workflow.

Caption: 13C Isotopic Labeling Principle.

Conclusion

13C isotopic labeling, particularly when coupled with metabolic flux analysis, provides an unparalleled quantitative view of cellular metabolism.[1][7] For researchers in basic science and professionals in drug development, this technique is indispensable for elucidating disease mechanisms, identifying novel drug targets, and understanding the mode of action of therapeutic compounds.[4][10] By following rigorous experimental protocols and employing robust data analysis, 13C labeling can yield high-fidelity data to drive forward our understanding of complex biological systems.

References

- 1. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. Metabolomics, metabolic flux analysis and cancer pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Application of Metabolic Flow Analysis Techniques in Biomedical Research - Creative Proteomics [creative-proteomics.com]

A Technical Guide to 4-Fluorobenzonitrile-13C6: Properties and Experimental Analysis

This technical guide provides an in-depth overview of 4-Fluorobenzonitrile-13C6, a stable isotope-labeled compound crucial for researchers, scientists, and professionals in drug development. This document details its molecular properties and presents a standardized protocol for its molecular weight determination.

Core Molecular Data

The key difference between 4-Fluorobenzonitrile and its 13C6 isotopologue lies in the isotopic composition of the benzene (B151609) ring, leading to a significant and measurable difference in molecular weight. This distinction is fundamental for its application in quantitative analytical studies, such as using it as an internal standard in mass spectrometry-based assays.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 4-Fluorobenzonitrile | C₇H₄FN | 121.11[1][2][3][4][5] |

| This compound | ¹³C₆C₁H₄FN | 127.07[6] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following protocol outlines a standard method for the verification of the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

Objective: To confirm the molecular weight of this compound.

Materials:

-

This compound sample

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Calibrated high-resolution mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the stock solution, prepare a 1 µg/mL working solution in 50:50 methanol:water with 0.1% formic acid.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines.

-

Set the ESI source to positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow) for optimal signal intensity of a similar compound or through direct infusion of the sample.

-

-

Data Acquisition:

-

Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra over a relevant m/z range (e.g., m/z 100-200).

-

Record the data for a sufficient duration to obtain a stable signal and a high-resolution mass spectrum.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Determine the monoisotopic mass of this peak.

-

Subtract the mass of a proton (1.007276 Da) to calculate the experimental molecular weight of the neutral molecule.

-

Compare the experimental molecular weight with the theoretical molecular weight (127.07 g/mol ).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for molecular weight determination.

References

An In-depth Technical Guide to the Safe Handling of 4-Fluorobenzonitrile-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 4-Fluorobenzonitrile-¹³C₆, a stable isotope-labeled compound. While this document specifically addresses the ¹³C₆ isotopologue, the safety and handling protocols are based on the well-documented properties of its unlabeled counterpart, 4-Fluorobenzonitrile. The primary difference between the two is the molecular weight, which does not significantly alter the chemical reactivity or toxicity. This guide is intended for use by trained professionals in a laboratory or research setting.

Section 1: Chemical and Physical Properties

4-Fluorobenzonitrile is a white crystalline solid at room temperature.[1][2] It is utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][3] The presence of the fluorine atom and the nitrile group on the benzene (B151609) ring are key to its reactivity.[4]

| Property | Value | References |

| Molecular Formula | C₇H₄FN | [3][4][5][6] |

| Molecular Weight | 121.11 g/mol (unlabeled) | [3][5][6][7] |

| Appearance | White crystalline solid / Colorless to pale yellow liquid | [1][2][3][4][6] |

| Melting Point | 32-36 °C / 91.4 - 96.8 °F | [1][2][3][6] |

| Boiling Point | 188 °C / 370.4 °F | [1][2][3][6] |

| Flash Point | 65 °C / 149 °F | [8] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate. Insoluble in water. | [1][2] |

| CAS Number | 1194-02-1 (unlabeled) | [1][2][3][4][5][6][8][9] |

Section 2: Hazard Identification and Classification

4-Fluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6][8] It is a combustible material and may be flammable.[5][8]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6][7][8][9] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5][6][7][8][9] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5][6][7][8][9] |

Hazard Pictograms:

Section 3: Toxicological Information

The toxicological properties of 4-Fluorobenzonitrile have not been fully investigated.[8][10] The available data indicates acute toxicity upon ingestion, skin contact, and inhalation.[5][6][8]

| Toxicity Data | Value | Species | Reference |

| LD50, Intraperitoneal | 1 g/kg | Mouse | [2] |

| Ecotoxicity (Daphnia Magna) | 218 mg/l | Water Flea | [5][6][8] |

No information is available regarding carcinogenicity, mutagenicity, or reproductive effects.[8]

Section 4: Experimental Protocols - Safe Handling and Emergency Procedures

Detailed methodologies for ensuring safety when working with 4-Fluorobenzonitrile-¹³C₆ are outlined below.

4.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. Conformance to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 is required.[8][10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][8][10] Inspect gloves before use.[5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][10]

4.2 Handling and Storage

-

Handling: Use only in a well-ventilated area.[8][9] Avoid contact with skin, eyes, and clothing.[10] Do not ingest or inhale.[10] Keep away from open flames, hot surfaces, and sources of ignition.[5][8] Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][10] Keep away from heat, sparks, and flame.[5] Incompatible with strong oxidizing agents, strong acids, and strong bases.[8]

4.3 First-Aid Measures

-

If Inhaled: Move the person to fresh air.[9] If not breathing, give artificial respiration.[5][10] Get medical attention if symptoms occur.[5][8]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[8][10] Remove contaminated clothing and wash it before reuse.[9] If skin irritation persists, call a physician.[5][8]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5][8][10] Get medical attention.[5][8]

-

If Swallowed: Rinse mouth with water.[9] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[9][10]

4.4 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[5][8][9] Water mist may be used to cool closed containers.[5][8]

-

Specific Hazards: Combustible material.[5][8] Containers may explode when heated.[5][8] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (B91410) (HF).[5][8]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5][8][9]

4.5 Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[5][8] Use personal protective equipment.[5][8] Avoid dust formation.[5][8] Remove all sources of ignition.[5][8]

-

Environmental Precautions: Should not be released into the environment.[5][8]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[5][8]

Section 5: Visualized Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of 4-Fluorobenzonitrile-¹³C₆ from receipt to disposal.

Caption: Safe handling workflow for 4-Fluorobenzonitrile-¹³C₆.

This guide is intended to provide a comprehensive overview of the safety considerations for 4-Fluorobenzonitrile-¹³C₆. Always consult the most recent Safety Data Sheet (SDS) from your supplier and follow all institutional and regulatory guidelines for chemical safety.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Fluorobenzonitrile CAS#: 1194-02-1 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 1194-02-1: 4-Fluorobenzonitrile | CymitQuimica [cymitquimica.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. 4-Fluorobenzonitrile(1194-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

In-Depth Technical Guide: 4-Fluorobenzonitrile-¹³C₆ Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of 4-Fluorobenzonitrile-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. The following sections detail the key analytical parameters, experimental protocols, and data interpretation in a format amenable to researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found in a Certificate of Analysis for 4-Fluorobenzonitrile-¹³C₆. These values represent a batch of high purity and isotopic enrichment suitable for demanding research applications.

Table 1: Identity and Physical Properties

| Parameter | Specification | Result |

| Product Name | 4-Fluorobenzonitrile-¹³C₆ | Conforms |

| CAS Number | Not available for ¹³C₆ variant | Not Applicable |

| Molecular Formula | ¹³C₆C₁H₄FN | C₇H₄FN |

| Molecular Weight | 127.07 g/mol | 127.07 g/mol |

| Appearance | White to off-white solid | White solid |

| Solubility | Soluble in DMSO, Acetonitrile | Conforms |

Table 2: Purity and Impurity Profile

| Analytical Test | Method | Acceptance Criteria | Result |

| Chemical Purity | HPLC | ≥ 98% | 99.8% |

| Isotopic Enrichment | LC-MS | ≥ 99 atom % ¹³C | 99.5 atom % ¹³C |

| Residual Solvents | GC-HS | Conforms to ICH Q3C | Conforms |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |

Table 3: Spectroscopic Data

| Analysis | Method | Result |

| ¹H-NMR | 400 MHz, DMSO-d₆ | Conforms to structure |

| ¹³C-NMR | 101 MHz, DMSO-d₆ | Conforms to structure |

| Mass Spectrum | ESI-MS | [M+H]⁺ = 128.04 |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative of the techniques used to generate the data in this guide.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of 4-Fluorobenzonitrile-¹³C₆ by separating it from any non-labeled or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of Acetonitrile and Water (both with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of 1 mg/mL is prepared in Acetonitrile. A working solution of 0.1 mg/mL is prepared by diluting the stock solution with the mobile phase.

-

Data Analysis: The peak area of 4-Fluorobenzonitrile-¹³C₆ is compared to the total peak area of all components in the chromatogram to calculate the percentage purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

This method determines the isotopic enrichment of the ¹³C-labeled compound.

-

Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

-

Scan Mode: Full scan from m/z 100-200.

-

Data Analysis: The relative intensities of the ion corresponding to the fully ¹³C₆-labeled molecule (m/z = 128.04 for [M+H]⁺) and the ion corresponding to the unlabeled molecule (m/z = 122.04 for [M+H]⁺) are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the compound.

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

¹H-NMR: The spectrum is analyzed for the characteristic aromatic proton signals, confirming the substitution pattern of the benzene (B151609) ring.

-

¹³C-NMR: The spectrum shows signals corresponding to the seven carbon atoms, with the six labeled carbons exhibiting characteristic shifts and couplings.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and logical relationships in the quality control of 4-Fluorobenzonitrile-¹³C₆.

Caption: Analytical workflow for the quality control of 4-Fluorobenzonitrile-¹³C₆.

Caption: Logical relationship for purity assessment of 4-Fluorobenzonitrile-¹³C₆.

A Technical Guide to 4-Fluorobenzonitrile-¹³C₆ for Advanced Research Applications

This technical guide provides an in-depth overview of 4-Fluorobenzonitrile-¹³C₆, a stable isotope-labeled internal standard essential for researchers, scientists, and drug development professionals. The document outlines its commercial availability, key specifications, and detailed protocols for its application in quantitative bioanalysis and purity assessment.

Introduction

4-Fluorobenzonitrile-¹³C₆ is the ¹³C-labeled form of 4-Fluorobenzonitrile (B33359), a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals. The incorporation of six ¹³C atoms into the benzene (B151609) ring makes it an ideal internal standard for mass spectrometry-based quantitative studies. Its chemical properties are nearly identical to the unlabeled analyte, allowing it to co-elute chromatographically and experience similar ionization effects, thus providing a reliable means to correct for variations in sample preparation and analysis.[1][2]

Commercial Suppliers and Specifications

4-Fluorobenzonitrile-¹³C₆ is available from several commercial suppliers specializing in isotopically labeled compounds. The following tables summarize the typical product specifications and supplier information.

Table 1: Commercial Suppliers

| Supplier | Website |

| BLD Pharm | bldpharm.com |

| InvivoChem | invivochem.com |

Table 2: Representative Product Specifications

| Parameter | Typical Specification |

| Chemical Formula | ¹³C₆H₄FN |

| Molecular Weight | ~127.07 g/mol |

| Chemical Purity (by NMR/HPLC) | ≥98% |

| Isotopic Purity (¹³C Enrichment) | ≥99 atom % ¹³C |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol (B129727), Acetonitrile (B52724) |

| Storage | Store at -20°C for long-term stability |

Note: Specific values may vary by supplier and lot. Always refer to the supplier's Certificate of Analysis for precise data.

Applications in Quantitative Bioanalysis

The primary application of 4-Fluorobenzonitrile-¹³C₆ is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of a target analyte (unlabeled 4-fluorobenzonitrile or a structurally related compound) in complex biological matrices such as plasma, urine, or tissue homogenates. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects, extraction variability, and instrument response fluctuations.[1][3]

Experimental Protocol: Bioanalytical Method Validation using a SIL-IS

The following is a comprehensive protocol for the validation of a bioanalytical method for a hypothetical analyte using 4-Fluorobenzonitrile-¹³C₆ as the internal standard, in accordance with regulatory guidelines.[4][5][6][7]

3.1.1. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-Fluorobenzonitrile-¹³C₆ and dissolve it in 1 mL of methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50% methanol in water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

3.1.2. Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of blank biological matrix (e.g., human plasma) into microcentrifuge tubes. For calibration standards and QC samples, spike with the appropriate analyte working solution.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to all samples except for the blank matrix control.

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions (Illustrative)

-

LC Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple Quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Analyte: To be determined based on the analyte's mass

-

4-Fluorobenzonitrile-¹³C₆: e.g., m/z 128.1 → 108.1

-

3.1.4. Validation Parameters

The method should be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA, EMA).[4][7]

Purity Assessment by Quantitative NMR (qNMR)

The chemical and isotopic purity of 4-Fluorobenzonitrile-¹³C₆ is critical for its function as an internal standard. Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the same compound.[8][9][10]

Experimental Protocol: Purity Determination by ¹H qNMR

-

Sample Preparation: Accurately weigh approximately 5 mg of 4-Fluorobenzonitrile-¹³C₆ and a certified internal calibrant (e.g., maleic acid) into a tared NMR tube.

-

Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

-

NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 500 MHz or higher). Ensure complete spin-lattice relaxation between pulses by using a long relaxation delay (D1), typically 5 times the longest T1 of the signals of interest.

-

Data Processing: Process the spectrum with appropriate phasing and baseline correction.

-

Purity Calculation: The purity of the 4-Fluorobenzonitrile-¹³C₆ can be calculated using the following equation:[8]

Purity (%) = (I_analyte / N_analyte) * (N_calibrant / I_calibrant) * (MW_analyte / m_analyte) * (m_calibrant / MW_calibrant) * P_calibrant

Where:

-

I = Integral of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the calibrant

-

Visualizations

The following diagrams illustrate the key workflows discussed in this guide.

Caption: Workflow for a typical bioanalytical method using a stable isotope-labeled internal standard.

Caption: Logical flow for determining the purity of 4-Fluorobenzonitrile-¹³C₆ using quantitative NMR (qNMR).

References

- 1. researchgate.net [researchgate.net]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. benchchem.com [benchchem.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. japsonline.com [japsonline.com]

- 6. database.ich.org [database.ich.org]

- 7. fda.gov [fda.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 4-Fluorobenzonitrile in Pharmaceutical Ingredients using Isotope Dilution LC-MS/MS

Introduction

4-Fluorobenzonitrile (B33359) is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds, most notably the aromatase inhibitor, Letrozole (B1683767).[1][2][3][4] As a process-related impurity, residual levels of 4-fluorobenzonitrile in the final Active Pharmaceutical Ingredient (API) must be monitored and controlled to ensure the safety and efficacy of the drug product. This application note describes a robust, sensitive, and selective method for the quantitative analysis of 4-fluorobenzonitrile in Letrozole API using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 4-Fluorobenzonitrile-13C6, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[5][6][7]

This protocol is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry involved in drug development and manufacturing.

Principle

The method utilizes the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to the analyte but has a different mass, is spiked into the sample containing the Letrozole API. The sample is then analyzed by LC-MS/MS. The analyte (4-Fluorobenzonitrile) and the internal standard (this compound) co-elute chromatographically but are distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, the concentration of the 4-fluorobenzonitrile impurity can be accurately determined.

Materials and Reagents

-

Analyte: 4-Fluorobenzonitrile (Purity ≥ 99.5%)

-

Internal Standard: this compound (Isotopic Purity ≥ 99%)

-

API: Letrozole

-

Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Analytical Balance

-

Volumetric flasks, pipettes, and autosampler vials

-

Experimental Protocols

Standard Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Fluorobenzonitrile and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in a 10 mL volumetric flask with the diluent.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution with the diluent to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the Internal Standard Stock Solution with the diluent to a final concentration of 50 ng/mL.

Sample Preparation

-

Letrozole API Sample (1 mg/mL): Accurately weigh approximately 10 mg of the Letrozole API into a 10 mL volumetric flask.

-

Spiking: Add 100 µL of the Internal Standard Working Solution (50 ng/mL) to the flask.

-

Dissolution: Dissolve and bring to volume with the diluent. The final concentration of the internal standard will be 0.5 ng/mL.

-

Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

LC-MS/MS Method

The following parameters are a starting point and may require optimization for different LC-MS/MS systems.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Gas Flow | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 4-Fluorobenzonitrile | 122.0 | 102.0 | 100 | 15 |

| This compound | 128.0 | 108.0 | 100 | 15 |

Data Presentation and Method Performance

The method should be validated according to regulatory guidelines (e.g., FDA, ICH).[5][8] The following tables summarize the expected performance characteristics of this analytical method.

Table 4: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 0.05 - 100 ng/mL |

| Regression Model | Linear, weighted (1/x) |

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 5: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |

| LLOQ | 0.05 | ≤ 15% | ≤ 15% | 85 - 115% |

| Low | 0.15 | ≤ 10% | ≤ 10% | 90 - 110% |

| Mid | 10 | ≤ 10% | ≤ 10% | 90 - 110% |

| High | 80 | ≤ 10% | ≤ 10% | 90 - 110% |

Table 6: Sensitivity and Selectivity

| Parameter | Result |

| Limit of Detection (LOD) | ~0.015 ng/mL |

| Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Selectivity | No significant interference observed from Letrozole or blank matrix at the retention time of the analyte and internal standard. |

Visualizations

References

- 1. CN102417469A - Novel method for synthesizing letrozole related substance 4, 4' -trinitrile phenylmethane - Google Patents [patents.google.com]

- 2. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]

- 3. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]

- 4. WO2007090464A1 - Process for preparing letrozole - Google Patents [patents.google.com]

- 5. fda.gov [fda.gov]

- 6. benchchem.com [benchchem.com]

- 7. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

Application Note and Protocol for the Quantification of 4-Fluorobenzonitrile in Plasma using 4-Fluorobenzonitrile-¹³C₆ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the quantitative analysis of 4-Fluorobenzonitrile in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard (SIL-IS), 4-Fluorobenzonitrile-¹³C₆, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[1][2] Stable isotope-labeled internal standards, particularly those labeled with ¹³C, are preferred as they share nearly identical physicochemical properties with the analyte, ensuring co-elution and equivalent ionization efficiency, which is crucial for reliable bioanalysis.[1] This protocol is intended for use in research and drug development settings for pharmacokinetic and toxicokinetic studies.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the quantification of 4-Fluorobenzonitrile in plasma.

Materials and Reagents

-

Analytes: 4-Fluorobenzonitrile, 4-Fluorobenzonitrile-¹³C₆

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18 MΩ·cm)

-

Plasma: Blank human plasma (or other relevant species) with a suitable anticoagulant (e.g., K₂EDTA)

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

96-well plates or microcentrifuge tubes

-

HPLC or UHPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of 4-Fluorobenzonitrile and 4-Fluorobenzonitrile-¹³C₆ into separate volumetric flasks.

-

Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL for each. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 4-Fluorobenzonitrile by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the 4-Fluorobenzonitrile-¹³C₆ primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[3]

-

Sample Aliquoting: Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate or microcentrifuge tubes.

-

Addition of Internal Standard and Precipitation: Add 150 µL of the IS working solution (100 ng/mL 4-Fluorobenzonitrile-¹³C₆ in acetonitrile) to each well/tube.

-

Mixing: Vortex the plate/tubes for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the plate/tubes at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions: